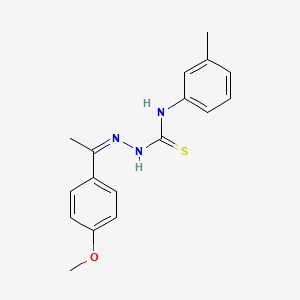
1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone
Overview
Description
1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone (MEC) is a thiosemicarbazone derivative that has been synthesized and studied for its potential application in scientific research. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties. MEC has shown promising results in various studies, making it a potential candidate for further research.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival. This compound has been shown to inhibit ribonucleotide reductase, an enzyme involved in DNA synthesis, and induce cell cycle arrest and apoptosis in cancer cells. In infectious diseases, this compound has been shown to inhibit viral replication by targeting viral RNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. This compound has also been shown to have anti-inflammatory properties and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone in lab experiments is its diverse biological activities, making it a potential candidate for various research fields. This compound is also relatively easy to synthesize and purify, making it widely accessible. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may hinder its potential application in clinical settings.
Future Directions
There are several future directions for 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone research, including further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential application in clinical settings. This compound may also be studied in combination with other compounds to enhance its biological activity and reduce potential side effects. Additionally, this compound may be studied for its potential application in other research fields, such as inflammation and autoimmune disorders.
Scientific Research Applications
1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been studied for its potential application in various scientific research fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In infectious diseases, this compound has been studied for its antiviral activity against various viruses, including HIV and hepatitis C virus. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
1-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-5-4-6-15(11-12)18-17(22)20-19-13(2)14-7-9-16(21-3)10-8-14/h4-11H,1-3H3,(H2,18,20,22)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMRAUKPQHPKRB-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C(/C)\C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



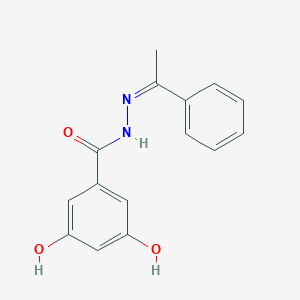
![N'-[1-(4-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3830333.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3830337.png)
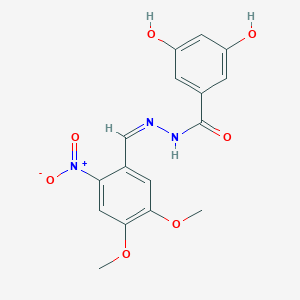
![N'-[4-(diethylamino)benzylidene]-4-ethoxybenzohydrazide](/img/structure/B3830354.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B3830362.png)
![5,5-dimethyl-1,3-cyclohexanedione 1-[N-(4-methylphenyl)thiosemicarbazone]](/img/structure/B3830374.png)
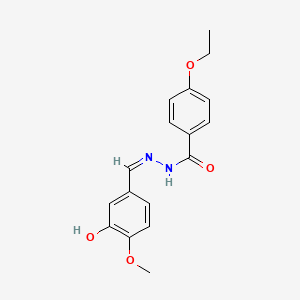

![3,4-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3830384.png)
![N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B3830395.png)
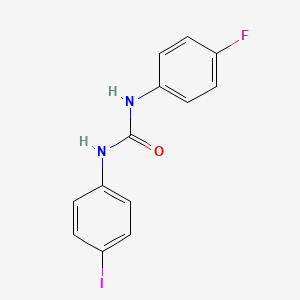
![4-acetyl-3-(4-methoxyphenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B3830418.png)
![ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3830424.png)